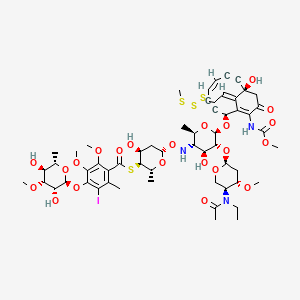
(-)-U-50488 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications to improve water solubility .
Molecular Structure Analysis
The molecular structure of a hydrochloride depends on the parent compound. Hydrochlorides are characterized by the presence of a chloride ion (Cl-) and the protonated form of the parent compound .
Chemical Reactions Analysis
Hydrochlorides can participate in various chemical reactions depending on the parent compound. Generally, they can be converted back to their parent compounds by reaction with a base .
Physical And Chemical Properties Analysis
Hydrochlorides are typically white, crystalline solids. They are generally soluble in water and polar organic solvents .
Wissenschaftliche Forschungsanwendungen
Kappa Opioid Receptor Agonist Properties : (-)-U-50488 Hydrochloride has been identified as a structurally novel analgesic with specific kappa opioid receptor agonist properties. Its potent antinociceptive activity has been demonstrated in animal models, including rhesus monkeys and rats. The drug's effects were reversed by naloxone, confirming its action through opioid receptors (Tang & Collins, 2004).
Blocking Morphine Tolerance and Dependence : Research has shown that (-)-U-50488 Hydrochloride can block the development of morphine tolerance and dependence at low doses in guinea pigs. This suggests potential applications in managing opioid addiction (Tao, Hwang, & Chen, 1994).
Treatment of Lower Urinary Tract Dysfunction : In studies involving spinal cord injured rats, (-)-U-50488 Hydrochloride was found to improve voiding efficiency and decrease detrusor-sphincter dyssynergia, indicating potential therapeutic use in treating lower urinary tract dysfunctions associated with spinal cord injury (Yokoyama et al., 2004).
Protection from Ischemia-Induced Cerebral Edema : The compound has shown effectiveness in preventing the development of cerebral edema in rats subjected to ischemia, suggesting its role in managing brain injuries (Silvia, Slizgi, Ludens, & Tang, 1987).
Receptor Binding Properties : Studies involving analogs of (-)-U-50488 Hydrochloride have contributed to understanding its receptor binding properties, particularly in relation to kappa opioid receptors, which are a key area of research in pain management and neuropharmacology (Lahti et al., 1985).
Inhibition by Enantiomers : Research indicates that the toxicity of (-)-U-50488 Hydrochloride can be inhibited by potentized preparations of its enantiomer, providing insights into potential safety measures for its use (Kuzeff, Topashka-Ancheva, & Mecheva, 2004).
Analog Development and Opiate Affinity : Studies on analogs of (-)-U-50488 Hydrochloride have explored variations in opiate affinity and kappa-selectivity, contributing to the development of new compounds with tailored pharmacological profiles (Cheng, Lu, & Lee, 1991).
Hazard Considerations from Novel Psychoactive Substances : The potential risks associated with U-50488 as a synthetic opioid have been discussed, highlighting the need for careful regulation and monitoring of such substances (Amin et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMMGVIYOHGOKQ-APTPAJQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-U-50488 Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)


![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)






![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)